molecular formula C6H5N3O2S B2482112 3-Cyanopyridine-2-sulfonamide CAS No. 1251270-74-2

3-Cyanopyridine-2-sulfonamide

Cat. No.: B2482112
CAS No.: 1251270-74-2
M. Wt: 183.19
InChI Key: LRZCSINMDPLNLP-UHFFFAOYSA-N
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Description

3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S. It is a derivative of pyridine, characterized by the presence of a cyano group at the third position and a sulfonamide group at the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

It is known that cyanopyridines, a group to which 3-Cyanopyridine-2-sulfonamide belongs, have been found to have various pharmacological activities .

Cellular Effects

This compound has been found to have cytotoxic activity against certain human cancer cell lines . For example, it has been observed to have promising cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .

Molecular Mechanism

It has been suggested that cyanopyridines may act as survivin modulators and apoptosis inducers . Survivin is a protein that inhibits apoptosis and promotes cell proliferation, and its overexpression is often associated with cancer .

Temporal Effects in Laboratory Settings

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers . This suggests that the effects of this compound could potentially change over time due to its interactions with other molecules.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that sulfonamides, a class of compounds to which this compound belongs, are widely used antibacterial agents in veterinary medicine .

Metabolic Pathways

It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions .

Transport and Distribution

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may interact with various transporters or binding proteins.

Subcellular Localization

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with sulfonamide reagents under specific conditions. One common method includes the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate as precursors . These compounds react with cyanoacetic acid hydrazones in the presence of piperidine acetate and acetic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    3-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the third position.

    2-Sulfonamidopyridine: Contains the sulfonamide group at the second position but lacks the cyano group.

    3-Cyanopyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness: 3-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-cyanopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCSINMDPLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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